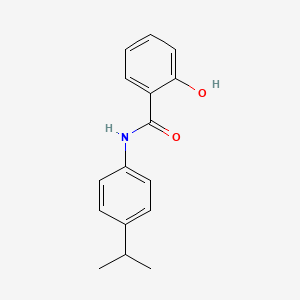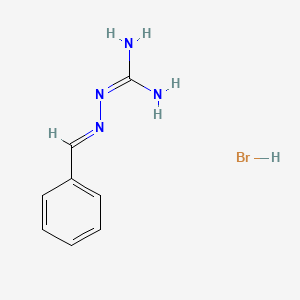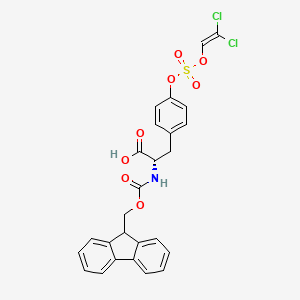
2-Hydroxy-N-(4-isopropyl-phenyl)-benzamide
概要
説明
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and major uses .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and chemical stability. It also involves studying how the compound behaves under various conditions .科学的研究の応用
Photoinitiator for Polymer Synthesis
2-Hydroxy-N-(4-isopropyl-phenyl)-benzamide: can serve as a photoinitiator in the synthesis of polymers. By absorbing UV light, it can initiate the polymerization of monomers into a polymer chain, a process crucial for creating various polymeric materials with specific properties for industrial applications .
Development of UV Curable Resins
This compound is utilized in the development of UV curable resins, which are essential for exterior coatings. These resins cure upon exposure to UV radiation, forming a hard and resistant surface that is valuable for protective and decorative finishes .
Creation of Hydrophobic Surfaces
The compound’s ability to act as a photoinitiator can be harnessed to create hydrophobic polyurethane sponges through thiol-ene click reactions. These sponges have applications in areas requiring moisture resistance, such as in certain medical devices or spill control .
Nanoparticle Modification
It can be used to modify the surface of nanoparticles, such as polyacrylamide-grafted chitosan nanoparticles. This modification can enhance the nanoparticles’ stability and functionality, making them suitable for drug delivery systems and other biomedical applications .
Environmental Analysis
As a high-quality reference standard, 2-Hydroxy-N-(4-isopropyl-phenyl)-benzamide is used in environmental analysis to ensure the accuracy and reliability of analytical measurements in detecting environmental contaminants .
Regulatory Compliance
This compound is also significant in regulatory compliance, where it is used as a reference material in the testing and approval processes of health and personal care products to meet safety standards .
Coating and Adhesive Formulations
Due to its properties as a photoinitiator, it is used in the formulation of coatings and adhesives that require rapid curing under UV light. This application is particularly relevant in the manufacturing of electronics and automotive parts .
Research on Chemical Interactions
Lastly, 2-Hydroxy-N-(4-isopropyl-phenyl)-benzamide is used in academic and industrial research to study chemical interactions and reactions. Its well-defined structure and reactivity make it an ideal candidate for understanding the mechanisms of photopolymerization and other chemical processes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-hydroxy-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)17-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUDMYZNTCVWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247854 | |
| Record name | 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-N-(4-isopropylphenyl)benzamide | |
CAS RN |
224814-90-8 | |
| Record name | 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224814-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)



![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95%](/img/structure/B6351114.png)



![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)
![[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B6351157.png)